2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C13H12Cl2N2 This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrrolidine ring, with benzyl and dichloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzyl-substituted pyrrole, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzyl ring.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can yield carbonyl derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its fused ring structure, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C13H12Cl2N2 |
---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
5-benzyl-1,3-dichloro-4,6-dihydro-2H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-10-7-17(8-11(10)13(15)16-12)6-9-4-2-1-3-5-9/h1-5,16H,6-8H2 |
InChI Key |
KHUCQXIMICISHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC(=C2CN1CC3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
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